molecular formula C6H7ClS2 B13287768 1-(5-Chlorothiophen-2-yl)ethane-1-thiol

1-(5-Chlorothiophen-2-yl)ethane-1-thiol

Cat. No.: B13287768
M. Wt: 178.7 g/mol
InChI Key: LUKQAQSQVQPTMF-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)ethane-1-thiol is a chemical compound with the molecular formula C6H7ClS2. It is characterized by the presence of a thiophene ring substituted with a chlorine atom at the 5-position and an ethane-1-thiol group at the 1-position. This compound is used primarily in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorothiophen-2-yl)ethane-1-thiol typically involves the chlorination of thiophene followed by the introduction of the ethane-1-thiol group. One common method includes:

    Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas or a chlorinating agent such as sulfuryl chloride in the presence of a catalyst like iron(III) chloride.

    Formation of Ethane-1-thiol Group: The chlorinated thiophene is then reacted with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general principles of chlorination and thiolation would apply, with considerations for scalability and safety.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophen-2-yl)ethane-1-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the thiophene ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dechlorinated thiophene derivatives.

    Substitution: Thiophene derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(5-Chlorothiophen-2-yl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, although specific medical applications are still under research.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)ethane-1-thiol is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in oxidative stress and cellular signaling.

    Pathways: The compound may modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromothiophen-2-yl)ethane-1-thiol
  • 1-(5-Iodothiophen-2-yl)ethane-1-thiol
  • 1-(5-Methylthiophen-2-yl)ethane-1-thiol

Uniqueness

1-(5-Chlorothiophen-2-yl)ethane-1-thiol is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties that influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogen substitution on thiophene derivatives.

Properties

Molecular Formula

C6H7ClS2

Molecular Weight

178.7 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)ethanethiol

InChI

InChI=1S/C6H7ClS2/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3

InChI Key

LUKQAQSQVQPTMF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Cl)S

Origin of Product

United States

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